![molecular formula C33H30O B12591856 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one CAS No. 651043-15-1](/img/structure/B12591856.png)
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the bicyclo[2.2.1]heptane family, characterized by a bridged bicyclic structure that imparts significant stability and rigidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can occur at the phenyl rings or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives or other substituted products
Scientific Research Applications
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and as a fragrance component.
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Used in the synthesis of pharmaceuticals and agrochemicals.
2,3,5,6-Tetramethylidenebicyclo[2.2.1]heptan-7-one:
Uniqueness
1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one stands out due to its tetraphenyl substitution, which imparts unique electronic and steric properties. This makes it a valuable compound for studying complex organic reactions and developing new materials with specific properties.
Properties
CAS No. |
651043-15-1 |
|---|---|
Molecular Formula |
C33H30O |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1,4-dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C33H30O/c1-32-27(23-15-7-3-8-16-23)29(25-19-11-5-12-20-25)33(2,31(32)34)30(26-21-13-6-14-22-26)28(32)24-17-9-4-10-18-24/h3-22,27-30H,1-2H3 |
InChI Key |
MVRHWUIRWXCFQN-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(C(C(C1=O)(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)

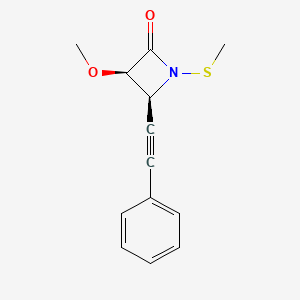
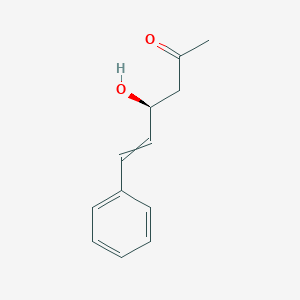
![[4-(Phenylsulfanyl)phenyl][4-(tribromomethanesulfonyl)phenyl]methanone](/img/structure/B12591800.png)


![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
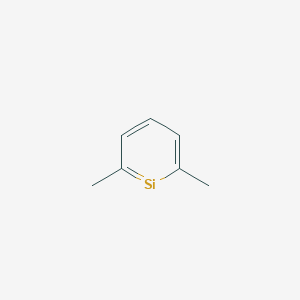
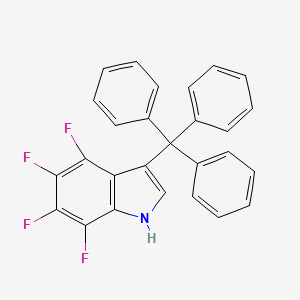
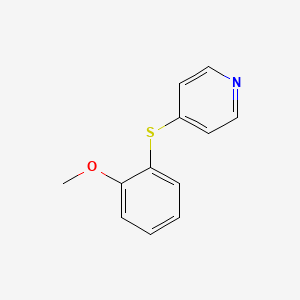
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)

